2-(4-(3-(4-methoxyphenyl)propanamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide
Description
This compound features a 2H-tetrazole-5-carboxamide core substituted with a 4-methoxyphenyl-propanamido group and N,N-dimethyl moieties. Tetrazoles are known for their metabolic stability and role as bioisosteres for carboxylic acids, enhancing pharmacokinetic properties such as membrane permeability and resistance to enzymatic degradation . The 4-methoxyphenyl group may contribute to lipophilicity and receptor binding, while the dimethyl carboxamide likely reduces steric hindrance compared to bulkier substituents.
Properties
IUPAC Name |
2-[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]-N,N-dimethyltetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-25(2)20(28)19-22-24-26(23-19)16-9-7-15(8-10-16)21-18(27)13-6-14-4-11-17(29-3)12-5-14/h4-5,7-12H,6,13H2,1-3H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGXTIKZPUTSHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(3-(4-methoxyphenyl)propanamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is of interest due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the existing literature on its biological activity, highlighting key research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure
The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the 4-methoxyphenyl group and propanamide moiety contributes significantly to its pharmacological profile.
Biological Activity Overview
-
Anticancer Activity :
- Several studies have indicated that tetrazole-containing compounds exhibit potent anticancer properties. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- A notable study reported that compounds with a N,N-dimethyl substitution on the tetrazole ring demonstrated enhanced activity against cancer cells, suggesting that this modification may be crucial for efficacy .
-
Antimicrobial Properties :
- Compounds similar to the target molecule have been evaluated for their antimicrobial activity. The introduction of the 4-methoxyphenyl group has been linked to increased antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli. One study highlighted that a related tetrazole derivative showed promising results against Pseudomonas aeruginosa and Klebsiella pneumoniae, indicating broad-spectrum antimicrobial potential .
-
Enzyme Inhibition :
- The compound has been associated with the inhibition of specific enzymes relevant in disease contexts, including acetylcholinesterase, which is significant in Alzheimer's disease research. Such interactions can lead to altered biochemical pathways, further contributing to its therapeutic potential.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the chemical structure can significantly influence biological activity:
- Tetrazole Ring : Essential for anticancer activity; variations in substituents can lead to different levels of potency.
- Methoxy Group : The presence of the methoxy group on the phenyl ring enhances lipophilicity, potentially improving cellular uptake and bioavailability.
- Dimethyl Substitution : The N,N-dimethyl substitution appears to enhance both anticancer and antimicrobial activities, likely due to increased steric hindrance and electronic effects.
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 1.61 ± 1.92 | |
| Compound B | Antimicrobial | 100 µg/mL | |
| Compound C | Enzyme Inhibition | IC50 = X (not specified) |
Case Studies
- Cytotoxicity Assessment : A study evaluated a series of tetrazole derivatives, including our target compound, for cytotoxicity against several cancer cell lines. The results indicated that compounds with similar structural features exhibited IC50 values below those of established chemotherapeutics, suggesting potential as lead compounds for drug development .
- Antimicrobial Testing : In another case study, derivatives were tested against clinical isolates of bacteria. The compound showed significant inhibition against multidrug-resistant strains, emphasizing its potential role in addressing antibiotic resistance .
Scientific Research Applications
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. The incorporation of the 4-methoxyphenyl group enhances the compound's efficacy against various pathogens. For instance, studies have shown that similar tetrazole compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism likely involves interference with bacterial cell wall synthesis or enzyme activity.
Anti-inflammatory Properties
Tetrazole derivatives have been investigated for their anti-inflammatory effects. In vivo studies have demonstrated that compounds similar to 2-(4-(3-(4-methoxyphenyl)propanamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide exhibit significant reductions in edema in animal models . This suggests potential applications in treating inflammatory diseases.
Analgesic Effects
The analgesic properties of tetrazole derivatives are also noteworthy. Research has indicated that certain structural modifications can enhance pain relief effects, making them candidates for developing new analgesics .
Cancer Research
The compound's potential anticancer properties are being explored, particularly in targeting specific cancer cell lines. Preliminary studies suggest that modifications in the tetrazole structure can lead to enhanced cytotoxicity against various cancer types . This opens avenues for developing targeted cancer therapies.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the tetrazole ring followed by the introduction of phenyl and methoxy groups. The specific reaction conditions and reagents can significantly influence yield and purity .
The mechanism of action is believed to involve binding to specific enzymes or receptors, leading to modulation of their activity. This interaction is crucial for its antimicrobial and anti-inflammatory effects .
Case Studies
Several case studies have documented the efficacy of tetrazole derivatives:
- Antimicrobial Screening : A study evaluated various tetrazole derivatives against a panel of bacterial strains, revealing that those with a methoxy substitution exhibited superior antibacterial activity compared to their unsubstituted counterparts .
- Inflammation Models : In models of induced inflammation, compounds similar to the target compound showed a marked reduction in paw edema compared to control groups, indicating potential therapeutic benefits in inflammatory diseases .
- Cancer Cell Line Studies : Research involving different cancer cell lines demonstrated that specific modifications in the tetrazole structure led to increased apoptosis rates, suggesting a pathway for developing targeted cancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrazole-Based Analogs
N-(4-Fluorophenyl)-3-(4-Methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-11-9)
- Structural Differences : Replaces the N,N-dimethyl carboxamide with a 4-fluorophenyl group and lacks the dimethyl substitution.
- However, the absence of dimethyl groups may increase metabolic susceptibility compared to the original compound .
2-[(3,4-Dimethoxyphenyl)ethyl]amino-carbonyl-4-methyl-N-(2,4,6-trimethylphenyl)-5-thiazolecarboxamide
- Structural Differences : Substitutes tetrazole with a thiazole ring and introduces multiple methyl groups on the phenyl ring.
- Implications : Thiazole rings offer π-π stacking capabilities but lack the acidic proton of tetrazoles, which could reduce solubility in physiological conditions. The trimethylphenyl group may enhance steric hindrance, limiting target accessibility .
Heterocyclic Variants
5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide
- Structural Differences : Combines oxazole and thiazole rings instead of tetrazole.
- Implications : Oxazole/thiazole systems are rigid and planar, favoring DNA intercalation or enzyme inhibition. However, the absence of tetrazole’s ionizable proton may reduce solubility and bioavailability .
Ethyl 2-(4-Methoxyphenyl)-5-phenyl-2H-1,2,3-triazole-4-carboxylate (EMPC)
- Structural Differences : Utilizes a triazole ring and ester group instead of tetrazole and carboxamide.
- Implications : Triazoles exhibit strong metal coordination (e.g., Hg²⁺ sensing in EMPC), but ester groups are prone to hydrolysis, limiting stability compared to the carboxamide in the original compound .
Structure-Activity Relationship (SAR) Insights
- Heterocycle Impact : Tetrazoles offer metabolic stability but may lack the planar rigidity of thiazoles/oxazoles, which are advantageous for target binding.
- Substituent Effects: 4-Methoxyphenyl: Enhances lipophilicity and may participate in hydrophobic interactions.
- Electron-Withdrawing Groups : Fluorine (as in CAS 483993-11-9) increases electronegativity, which could optimize binding but may alter pharmacokinetics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-(3-(4-methoxyphenyl)propanamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:
Amide Coupling : Reacting 4-methoxyphenylpropanoic acid with aniline derivatives using coupling agents like EDC/HOBt to form the propanamido intermediate .
Tetrazole Formation : Cyclization of nitriles with sodium azide in the presence of ammonium chloride (Huisgen reaction) to construct the tetrazole core .
Carboxamide Functionalization : Introducing dimethylamine via nucleophilic substitution or using DMF as both solvent and dimethylamine source under high-temperature conditions .
Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How is the compound characterized for structural confirmation and purity?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR (¹H, ¹³C): Confirm methoxy (δ ~3.8 ppm), tetrazole protons (δ ~8.5-9.5 ppm), and dimethylamide (δ ~2.9-3.1 ppm) .
- IR : Detect carbonyl stretches (~1650-1700 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
- Chromatography :
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ .
Advanced Research Questions
Q. How can researchers address low aqueous solubility of this compound in biological assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) to the tetrazole or carboxamide moieties for improved hydrophilicity .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release in cellular assays .
Validation : Measure solubility via shake-flask method (UV-Vis quantification at λmax) and confirm stability via HPLC .
Q. How to resolve discrepancies in reported biological activity data (e.g., COX-1 vs. COX-2 inhibition)?
- Methodological Answer :
- Assay Optimization :
- Enzyme Source : Use recombinant human COX isoforms (≥95% purity) to eliminate interspecies variability .
- Control Compounds : Include celecoxib (COX-2 selective) and aspirin (COX-1) as benchmarks .
- Data Normalization :
- IC₅₀ Calculation : Perform dose-response curves (n ≥ 3 replicates) and analyze via nonlinear regression (GraphPad Prism) .
- Off-Target Screening : Test against related enzymes (e.g., 5-lipoxygenase) to rule out non-specific effects .
Example : A study on analog compounds showed COX-2 selectivity improved by substituting the 4-methoxyphenyl group with trifluoromethyl .
Q. What computational strategies predict the compound’s binding affinity to target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 1CX2 for COX-2). Key interactions include hydrogen bonding with tetrazole and hydrophobic contacts with the methoxyphenyl group .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability (RMSD <2 Å) .
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
